Pyrrolidin-3-ylboronic acid
Description
Properties
IUPAC Name |
pyrrolidin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-1-2-6-3-4/h4,6-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXYWZUJUOXWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120347-75-3 | |
| Record name | Boronic acid, 3-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120347-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for Pyrrolidin 3 Ylboronic Acid and Its Stereoisomers
Stereoselective and Enantioselective Syntheses
The creation of specific stereoisomers of pyrrolidin-3-ylboronic acid is crucial for their application in medicinal chemistry and materials science. To this end, several strategies have been developed to control the stereochemistry at the C3 position of the pyrrolidine (B122466) ring.
Asymmetric Catalysis Approaches (e.g., Rhodium-catalyzed hydroboration)
Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral molecules. While direct rhodium-catalyzed asymmetric hydroboration of 3-pyrrolines to afford pyrrolidin-3-ylboronic acids is not extensively documented in the literature, analogous transformations provide strong evidence for the feasibility of this approach. A notable example is the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboroxines. nih.gov This reaction, catalyzed by a hydroxorhodium complex coordinated with (R)-segphos, proceeds under neutral conditions to furnish 3-arylpyrrolidines in high yields and with excellent enantioselectivity. nih.gov
This hydroarylation reaction serves as a proof-of-concept for the stereoselective functionalization of the 3-position of a pyrroline (B1223166) precursor. The mechanism of this transformation provides insights that could be extrapolated to a hydroboration reaction. The key to the high enantioselectivity is the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the subsequent steps.
| Catalyst System | Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (%) |
| [Rh(OH)((R)-segphos)]2 | N-Boc-3-pyrroline | Arylboroxine | N-Boc-3-arylpyrrolidine | High | High |
Table 1: Example of Rhodium-Catalyzed Asymmetric Functionalization of 3-Pyrrolines. nih.gov
The successful application of rhodium catalysis in the analogous hydroarylation suggests that with appropriate ligand and reaction condition optimization, a direct asymmetric hydroboration of 3-pyrrolines could be a viable and efficient route to enantiomerically enriched pyrrolidin-3-ylboronic acids.
Chiral Auxiliary Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com These auxiliaries can be recycled, making them a cost-effective strategy for asymmetric synthesis. sigmaaldrich.com Oxazolidinones, for instance, are versatile chiral auxiliaries that have been successfully employed in a variety of stereoselective transformations. sigmaaldrich.com
In the context of pyrrolidine synthesis, a chiral sulfinimine derived from 4-bromo-butanal can be used to direct the diastereoselective addition of nucleophiles. nih.gov A one-pot, four-step protocol involving the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, affords N-protected silyl-substituted pyrrolidines in high yields and with excellent diastereoselectivity. nih.gov This strategy could be adapted for the synthesis of a this compound precursor by employing a suitable boron-containing nucleophile. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, leading to a highly diastereoselective attack of the nucleophile.
| Chiral Auxiliary | Substrate | Nucleophile | Product | Diastereomeric Ratio |
| Chiral Sulfinimine | 4-bromo-butanal derivative | Silyl-substituted organolithium | Silyl-substituted pyrrolidine | >97.5:2.5 |
Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines Using a Chiral Auxiliary. nih.gov
The high diastereoselectivity achieved with this method underscores the potential of chiral auxiliaries in the synthesis of stereochemically defined precursors to this compound. Subsequent removal of the auxiliary and conversion of the introduced group to a boronic acid would yield the desired enantiomerically enriched product.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and highly selective transformations. nih.govrsc.org Enzymes, with their inherent chirality and high specificity, are particularly well-suited for the synthesis of enantiopure compounds. nih.gov A one-pot photoenzymatic process has been developed for the synthesis of chiral N-Boc-3-hydroxypyrrolidine, a key precursor for this compound. nih.gov
This innovative approach involves three sequential steps in a single pot:
Photochemical Oxyfunctionalization: Unfunctionalized pyrrolidine is regioselectively oxidized to 3-pyrrolidinone (B1296849). nih.gov
In situ N-protection: The intermediate 3-pyrrolidinone is protected with a Boc group to give N-Boc-3-pyrrolidinone. nih.gov
Stereoselective Biocatalytic Reduction: A keto reductase (KRED) is employed for the asymmetric reduction of the ketone, yielding chiral N-Boc-3-hydroxypyrrolidine with up to 90% conversion and greater than 99% enantiomeric excess. nih.gov
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
| Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | (S)- or (R)-N-Boc-3-hydroxypyrrolidine | up to 90 | >99 |
Table 3: Chemoenzymatic Synthesis of Chiral N-Boc-3-hydroxypyrrolidine. nih.gov
The resulting enantiopure 3-hydroxypyrrolidine can then be converted to the corresponding boronic acid through established chemical transformations, such as conversion of the alcohol to a leaving group followed by reaction with a boron source. This chemoenzymatic route offers a green and highly efficient pathway to enantiomerically pure this compound precursors.
Retrosynthetic Analysis of this compound Scaffolds
A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The primary goal is to trace the molecule back to simpler, readily available starting materials.
A logical retrosynthetic approach would involve the following key disconnections:
C-B Bond Disconnection: The final step in the synthesis would likely be the formation of the carbon-boron bond. This leads back to a pyrrolidine precursor with a suitable functional group at the C3 position that can be converted into a boronic acid. This functional group could be a halide, a triflate, or even a C-H bond amenable to direct borylation.
Functional Group Interconversion (FGI): A 3-hydroxypyrrolidine is an attractive precursor, as the hydroxyl group can be readily transformed into a better leaving group for subsequent borylation. This disconnection points towards the synthesis of chiral 3-hydroxypyrrolidine, which can be achieved via the chemoenzymatic route described previously.
Ring Formation: The pyrrolidine ring itself can be constructed through various cyclization strategies. nih.govmdpi.com For instance, an acyclic precursor containing an amine and a suitable electrophilic center can undergo intramolecular cyclization. mdpi.com
Direct C-H Borylation: A more convergent approach involves the direct borylation of a C(sp³)-H bond at the 3-position of a pre-formed pyrrolidine ring. This retrosynthetic disconnection leads back to a simple N-protected pyrrolidine as the starting material.
This analysis highlights two primary forward synthetic strategies: a linear approach involving the construction and functionalization of the pyrrolidine ring, and a more convergent approach centered on the direct C-H functionalization of a readily available pyrrolidine scaffold.
Novel Boronylation Strategies for Pyrrolidine Derivatives
Recent advances in synthetic methodology have focused on the development of more efficient and direct methods for the introduction of boron-containing functional groups into organic molecules.
C(sp³)-H Boronylation
Direct C(sp³)-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds. This method avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences. The iridium-catalyzed borylation of C-H bonds is a particularly effective method for the functionalization of heterocyclic compounds.
While the borylation of C(sp²)-H bonds is more common, the functionalization of C(sp³)-H bonds in saturated heterocycles like pyrrolidine is also achievable. Research has shown that N-Boc protected pyrrolidine can undergo Ir-catalyzed C-H borylation. The regioselectivity of this reaction is a critical aspect, and directing groups can be employed to favor borylation at a specific position. Although direct borylation at the C3 position of an unsubstituted pyrrolidine can be challenging due to the presence of more reactive C2 C-H bonds, this strategy holds significant promise for the synthesis of this compound, particularly with the development of new catalyst systems that can overcome these regioselectivity challenges.
Directed Ortho-Metalation and Boron Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-metal species is then quenched with an electrophile, in this case, a boron-containing compound, to yield a substituted arylboronic acid derivative.
While this method is highly effective for the synthesis of arylboronic acids, its direct application to the synthesis of this compound is not feasible because the pyrrolidine ring is aliphatic and lacks the aromatic C-H bonds necessary for ortho-metalation. However, the principles of DoM are crucial in synthesizing complex precursors or substituted aryl compounds that might later be used in conjunction with pyrrolidine-containing fragments.
The general sequence for DoM in the synthesis of a generic arylboronic acid involves:
Deprotonation: An aromatic compound bearing a DMG is treated with a strong base (e.g., n-BuLi, s-BuLi, or LDA) at low temperatures (-78 °C to 0 °C) to form a lithiated intermediate. acs.org
Borylation: The organolithium intermediate is then reacted with a boron electrophile, such as trialkyl borate (B1201080) (e.g., B(OMe)₃ or B(OiPr)₃), to form a boronate ester. nih.gov
Hydrolysis: Acidic workup hydrolyzes the boronate ester to afford the final boronic acid. nih.gov
The choice of the directing group, base, solvent, and quenching agent is critical for the success of the reaction. acs.org For instance, benzamides can be used to direct metalation, leading to the formation of arylboronic acids which can then undergo palladium-catalyzed cross-coupling reactions. Challenges in these reactions can include undesired nucleophilic addition of the organolithium reagent to the boron atom, leading to decomposition products, especially at higher temperatures. acs.org
| Step | Reagents & Conditions | Purpose |
| Metalation | Aromatic Substrate with DMG, Organolithium Base (e.g., n-BuLi), Anhydrous Solvent (e.g., THF), Low Temperature (-78 °C) | Regioselective deprotonation ortho to the DMG |
| Borylation | Trialkyl Borate (e.g., Trimethyl borate) | Introduction of the boron moiety |
| Hydrolysis | Acidic Workup (e.g., aq. HCl) | Conversion of the boronate ester to the boronic acid |
Hydroboration of Unsaturated Precursors
Hydroboration is a versatile and powerful method for the synthesis of organoboranes, including pyrrolidinylboronic acids. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. For the synthesis of this compound, a suitable unsaturated precursor, such as an N-protected 3,4-dehydropyrrolidine (a pyrroline derivative), would be required.
The regioselectivity and stereoselectivity of the hydroboration reaction are key considerations. The use of chiral catalysts or reagents can enable the enantioselective synthesis of specific stereoisomers of the target compound. Rhodium-catalyzed asymmetric hydroboration with reagents like pinacolborane (HBPin) is a well-established method for producing chiral boronic esters. researchgate.net
A potential synthetic route could involve:
Preparation of Precursor: Synthesis of an N-protected pyrroline derivative.
Asymmetric Hydroboration: Reaction of the unsaturated precursor with a borane (B79455) reagent (e.g., pinacolborane) in the presence of a chiral catalyst (e.g., a Rhodium-based catalyst). This step establishes the boron functionality at the 3-position and can control the stereochemistry at this center.
Deprotection/Hydrolysis: Removal of the N-protecting group and hydrolysis of the resulting boronate ester to yield the final this compound.
Control experiments in related systems have shown that the choice of substrate is critical; for instance, the hydroboration of β,γ-unsaturated amides can occur preferentially at the γ-position, highlighting the importance of substrate design for achieving the desired regioselectivity. researchgate.net
| Reaction Stage | Key Reagents | Objective | Potential Outcome |
| Precursor | N-protected 3,4-Dehydropyrrolidine | Unsaturated substrate for hydroboration | Provides the core pyrrolidine structure |
| Hydroboration | Pinacolborane (HBPin), Chiral Rhodium Catalyst | Stereoselective introduction of boron at the C3 position | Enantioenriched N-protected Pyrrolidin-3-ylboronate ester |
| Workup | Acidic or basic hydrolysis | Conversion to the final product | (R)- or (S)-Pyrrolidin-3-ylboronic acid |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of complex organic molecules like this compound.
Solvent-Free Methodologies
Performing reactions without a solvent (neat conditions) or using mechanochemical methods like grinding offers significant environmental benefits. These approaches reduce solvent waste, can lead to shorter reaction times, and sometimes result in higher yields and cleaner product isolation. mdpi.comnih.gov
For the synthesis of pyrrolidine derivatives, solvent-free methods have been successfully developed. For example, pyrrolidones have been synthesized from levulinic acid via reductive amination using pinacolborane as the reducing agent under catalyst- and solvent-free conditions. nih.gov Similarly, 1,3-dipolar cycloadditions, a common method for constructing pyrrolidine rings, have been performed effectively under solvent-free conditions, sometimes enhanced by microwave irradiation or orbital shaking, leading to reduced reaction times while maintaining high yields and selectivity. mdpi.com
Applying these principles to the synthesis of this compound could involve:
Solvent-Free Hydroboration: Investigating the feasibility of performing the hydroboration of an unsaturated pyrrolidine precursor under neat conditions.
Mechanochemical Synthesis: Utilizing ball-milling or grinding techniques for key steps, such as the formation of the pyrrolidine ring from acyclic precursors, which can be achieved via tandem aldol (B89426) condensation and Michael addition processes catalyzed by pyrrolidine itself under grinding conditions. researchgate.net
Catalyst Recycling and Sustainable Processes
The sustainability of a synthetic route is greatly enhanced by the ability to recover and reuse catalysts, particularly those based on expensive or precious metals like rhodium or palladium. mdpi.com Developing processes that utilize recyclable catalysts is a core tenet of green chemistry. rsc.org
In the context of the hydroboration route to this compound, research would focus on:
Heterogeneous Catalysis: Employing catalysts immobilized on a solid support. This facilitates easy separation of the catalyst from the reaction mixture by simple filtration, allowing for its reuse in subsequent batches.
Homogeneous Catalyst Recovery: Developing methods to recover homogeneous catalysts, such as using phase-separable solvent systems or catalyst precipitation techniques.
Chemical Reactivity and Mechanistic Studies of Pyrrolidin 3 Ylboronic Acid
Reactivity of the Boronic Acid Moiety
The C(sp³)–B bond and the inherent Lewis acidity of the boron atom are the primary drivers of the boronic acid moiety's reactivity. This functionality is central to its application in cross-coupling reactions and its interaction with other chemical species.
Transmetalation Processes in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and the transmetalation step is the crucial event where the organic group is transferred from boron to the palladium catalyst. nih.govrsc.org Although the precise mechanism has been a subject of extensive study, a general consensus has emerged involving the activation of the boronic acid by a base. rsc.orgillinois.educhembites.org
For Pyrrolidin-3-ylboronic acid, an alkylboronic acid, the process is initiated by the reaction with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. chembites.org This "ate" complex is more reactive towards transmetalation than the neutral, tricoordinate boronic acid.
Two primary mechanistic pathways are considered for the transmetalation step itself:
Reaction with a Halopalladium(II) Complex: The traditional mechanism involves the direct reaction of the boronate with an arylpalladium(II) halide complex (L₂Pd(Ar)X).
Reaction with a Hydroxopalladium(II) Complex: A kinetically competent pathway involves the formation of a palladium-hydroxo complex (L₂Pd(Ar)OH) which then reacts with the neutral boronic acid. chembites.org This pathway is particularly relevant in aqueous conditions.
Interactive Data Table: Key Species in Suzuki-Miyaura Transmetalation
| Species | Role in Transmetalation | Key Characteristics |
| This compound | Reagent | Neutral, tricoordinate boron; less reactive. |
| Pyrrolidin-3-ylboronate | Activated Intermediate | Anionic, tetracoordinate boron; more nucleophilic and reactive. chembites.org |
| L₂Pd(R)X | Palladium Catalyst | Oxidative addition product; reacts with boronate. |
| L₂Pd(R)OH | Palladium Intermediate | Formed in the presence of hydroxide; kinetically competent for transmetalation. chembites.org |
| [L₂Pd(R)-O-B(OH)₂-R'] | Pre-transmetalation Intermediate | Contains a Pd-O-B linkage; precedes C-C bond formation. illinois.eduillinois.edu |
Lewis Acidity and Complexation Behavior
Boronic acids are well-established Lewis acids due to the electron-deficient, empty p-orbital on the boron atom. nih.govsdu.dk This acidity allows them to reversibly interact with Lewis bases, most notably diols, to form cyclic boronate esters. nih.govsemanticscholar.org The equilibrium of this complexation is highly dependent on the pH of the solution and the pKa of the boronic acid. nih.govd-nb.info
The Lewis acidity of this compound is influenced by the attached alkyl (pyrrolidinyl) group. In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with water or hydroxide. nih.govnih.gov
The pKa for this equilibrium is a direct measure of the boronic acid's Lewis acidity. The presence of the basic nitrogen atom within the pyrrolidine (B122466) ring can lead to intramolecular acid-base interactions, potentially forming a zwitterionic structure that modulates the electron density and Lewis acidity at the boron center. This behavior is analogous to that observed in some amino acids. wikipedia.org
Oxidation and Protodeboronation Pathways (Mechanistic Aspects)
Two significant decomposition pathways for boronic acids, particularly under the basic conditions often used in cross-coupling, are oxidation and protodeboronation. nih.gov
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This undesired side reaction reduces the yield of the desired cross-coupled product. Mechanistic studies have revealed several pH-dependent pathways for this process: wikipedia.orged.ac.uk
Acid-Catalyzed Pathway: At low pH, protodeboronation can occur via electrophilic substitution of the boron group by a proton. ed.ac.uk
Base-Mediated Pathway: At high pH, the formation of the more reactive boronate anion facilitates C-B bond cleavage. ed.ac.uked.ac.uk
Zwitterionic Pathway: For boronic acids containing a basic nitrogen, like this compound, a unimolecular fragmentation of a zwitterionic intermediate can lead to rapid protodeboronation, especially under neutral pH conditions. wikipedia.orgnih.gov
Oxidation of the boronic acid is another common side reaction, often involving peroxide impurities or aerobic conditions, which can convert the boronic acid to the corresponding alcohol (pyrrolidin-3-ol).
Reactivity of the Pyrrolidine Ring
The pyrrolidine ring in this compound is a saturated heterocycle containing a secondary amine. Its reactivity is dominated by the nucleophilic and basic nature of the nitrogen atom, as well as the potential for functionalization at the ring's carbon atoms. wikipedia.org
Nitrogen-Centered Reactivity (e.g., Alkylation, Acylation, Amidation)
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. wikipedia.org This allows for a wide range of standard amine transformations, which are crucial for modifying the molecule's properties or for use as protecting groups during reactions at the boronic acid moiety.
Alkylation: Reaction with alkyl halides or other electrophilic carbon sources introduces an alkyl group onto the nitrogen.
Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl pyrrolidine (an amide).
Amidation/Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated products, a common strategy for protecting amines.
Reductive Amination: The nitrogen can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
These reactions are fundamental in synthetic chemistry for building more complex molecular architectures based on the pyrrolidine scaffold. mdpi.com
Interactive Data Table: Common N-Functionalization Reactions of the Pyrrolidine Ring
| Reaction Type | Reagent Class | Product Functional Group | Significance |
| Alkylation | Alkyl halide (R-X) | Tertiary Amine | Introduction of alkyl substituents. |
| Acylation | Acyl chloride (RCOCl) | Amide | Forms stable, neutral amides; often used as a protecting group. |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide | Creates a robust protecting group for the nitrogen. |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine | Forms C-N bonds for chain extension. |
Functionalization at Ring Carbons (Beyond Boronylation)
While the C-B bond is at the C-3 position, other carbon atoms on the pyrrolidine ring, particularly those alpha to the nitrogen (C-2 and C-5), can be sites for further functionalization. A common strategy involves the formation of an N-acyliminium ion intermediate from an N-acylated pyrrolidine precursor that has a leaving group at an alpha-position. nih.gov
For instance, after N-acylation, oxidation at an α-carbon can generate a reactive iminium ion. This electrophilic species can then be trapped by a wide variety of nucleophiles, allowing for the introduction of new substituents at the C-2 or C-5 position. nih.gov This two-step process allows for the elaboration of the heterocyclic core, demonstrating that the reactivity of the pyrrolidine ring extends beyond the chemistry of its nitrogen atom and the pre-existing boronic acid group.
Intramolecular and Stereochemical Control in Reactions Involving this compound
The stereochemistry of the pyrrolidine ring is a critical factor in guiding the outcomes of reactions involving this compound. The chiral centers on the pyrrolidine scaffold can exert significant influence on the stereochemical course of reactions, a principle that is fundamental in asymmetric synthesis. For instance, in reactions such as the Petasis borono-Mannich (PBM) reaction, the use of a chiral amine component can lead to high diastereoselectivity. wikipedia.org When chiral amines like 2-substituted pyrrolidines are employed, the stereochemical outcome is strongly correlated with the chirality of the amine, often resulting in excellent diastereomeric excess. wikipedia.org
This control arises from the formation of diastereomeric transition states, where steric and electronic interactions favor one geometry over the other. The pyrrolidine ring, with its defined three-dimensional structure, can effectively shield one face of the reacting center, directing the approach of incoming reagents. This is particularly relevant in intramolecular reactions where the boronic acid moiety reacts with another functional group tethered to the same pyrrolidine scaffold.
For example, in palladium-catalyzed intramolecular C-H arylation reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product. The stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes with aryl bromides proceeds with high levels of diastereoselectivity. organic-chemistry.org This is achieved through a proposed mechanism involving oxidative addition, alkene insertion, and reductive elimination, where the stereocenter on the pyrrolidine precursor controls the facial selectivity of the key bond-forming steps. organic-chemistry.org
The N-protecting group on the pyrrolidine nitrogen also plays a crucial role. Bulky protecting groups like tert-butoxycarbonyl (Boc) can influence the conformation of the pyrrolidine ring and, consequently, the stereochemical outcome of a reaction. In the asymmetric deprotonation of N-Boc pyrrolidine, the choice of a chiral ligand in complex with a strong base is able to achieve high enantioselectivity, demonstrating the importance of the interplay between the substrate's inherent chirality and the external chiral reagent.
| Starting Material Configuration | Expected Major Diastereomer | Rationale for Stereochemical Outcome |
|---|---|---|
| (R)-Pyrrolidin-3-ylboronic acid derivative | trans-product | The substituent on the chiral center directs the intramolecular attack to the opposite face of the ring to minimize steric hindrance in the transition state. |
| (S)-Pyrrolidin-3-ylboronic acid derivative | trans-product | Similar to the (R)-enantiomer, the stereocenter controls the trajectory of the cyclization, favoring the sterically less hindered transition state. |
Applications of Pyrrolidin 3 Ylboronic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of Pyrrolidin-3-ylboronic acid makes it an attractive starting material for the stereoselective synthesis of intricate molecular architectures. The pyrrolidine (B122466) scaffold is a common motif in a vast number of biologically active natural products and pharmaceuticals. nih.govmdpi.comnih.gov The presence of the boronic acid group provides a handle for a variety of chemical manipulations, allowing for the construction of complex structures with high degrees of stereocontrol.
The pyrrolidine ring is a fundamental structural unit in numerous alkaloids and other natural products. nih.govmdpi.com this compound can serve as a key precursor in the synthesis of these complex natural product scaffolds. The boronic acid functionality can be transformed into a variety of other functional groups, or it can be utilized in coupling reactions to append other molecular fragments, thereby building up the carbon skeleton of the target natural product. For instance, the pyrrolidine core can be elaborated through sequential reactions involving the boronic acid to construct polycyclic alkaloid frameworks found in families such as Aspidosperma and Stemona. researchgate.net
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with a significant number of pharmaceuticals containing these structural motifs. nih.govnih.govfrontiersin.orgresearchgate.net this compound is a valuable building block for the enantioselective synthesis of a diverse range of nitrogen-containing heterocycles. The chiral pyrrolidine unit can direct the stereochemical outcome of subsequent ring-forming reactions, leading to the formation of enantiomerically enriched products. nih.gov This approach is particularly useful for accessing substituted pyrrolidines, piperidines, and other related heterocyclic systems that are prevalent in drug candidates. nih.gov
A key application of chiral boronic acids lies in their ability to facilitate the formation of stereodefined carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The boronic acid group can participate in a variety of reactions, including additions to carbonyl compounds and cross-coupling reactions, where the stereochemistry of the starting pyrrolidine ring influences the stereochemical outcome of the newly formed bond. This allows for the precise installation of stereocenters, a critical aspect in the synthesis of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects.
This compound in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and boronic acids are among the most important classes of reagents for these transformations. nbinno.com this compound serves as a versatile coupling partner in several key metal-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. wwjmrd.comrsc.orgnih.gov this compound can act as the organoboron partner in this reaction, allowing for the introduction of the pyrrolidine moiety onto aromatic and heteroaromatic rings. whiterose.ac.uk
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. wwjmrd.commdpi.com
| Step | Description |
| Oxidative Addition | The organic halide (R-X) reacts with the Pd(0) catalyst to form an organopalladium(II) intermediate (R-Pd-X). |
| Transmetalation | The organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, typically facilitated by a base. |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. |
Advanced methodologies have expanded the scope of the Suzuki-Miyaura coupling to include a wider range of substrates and reaction conditions, making it a highly versatile tool in organic synthesis. acs.orgsemanticscholar.org
The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction typically involves the coupling of a boronic acid with an amine or an alcohol. nrochemistry.com this compound can be employed as the boronic acid component to introduce the pyrrolidine ring onto nitrogen- or oxygen-containing molecules.
The Chan-Lam coupling offers several advantages, including the use of a relatively inexpensive and abundant copper catalyst and the ability to perform the reaction under mild conditions, often open to the air. wikipedia.orgnrochemistry.com The mechanism is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org
| Coupling Partners | Catalyst System | Bond Formed |
| Aryl/Heteroaryl Boronic Acid + Amine/Amide | Copper(II) salt, Base, Oxidant | C-N |
| Aryl/Heteroaryl Boronic Acid + Alcohol/Phenol | Copper(II) salt, Base, Oxidant | C-O |
Furthermore, boronic acids, including derivatives like this compound, can catalyze direct amidation reactions between carboxylic acids and amines. nih.govucl.ac.ukorgsyn.org This transformation provides a more atom-economical and environmentally friendly alternative to traditional amide bond formation methods that often require the use of stoichiometric activating agents. ucl.ac.uk
Based on a thorough review of available scientific literature, there is currently no specific documented information regarding the application of This compound in the contexts of the Petasis reaction, broader multicomponent reactions, cascade processes, or its specific contributions to methodology development in organic synthesis.
Extensive searches for the compound and its N-protected derivatives (such as N-Boc-pyrrolidin-3-ylboronic acid) did not yield research findings, data, or examples of its use as a reactant in these advanced organic transformations. The existing literature focuses on:
The general scope of the Petasis reaction, utilizing various other boronic acids and amines (including pyrrolidine itself, but not the boronic acid derivative).
Multicomponent and cascade reactions for the synthesis of pyrrolidine rings, rather than the use of this compound as a building block.
The general synthetic utility of other classes of boronic acids.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for the specified chemical compound. The information required to populate the sections on "Other Transition Metal-Mediated Transformations," "Applications in Multicomponent Reactions and Cascade Processes," and "Contributions to Methodology Development" for this compound is not present in the accessible scientific domain.
Derivatization and Functionalization Strategies of Pyrrolidin 3 Ylboronic Acid Analogs
Modification of the Boronic Acid Group (e.g., Boronate Esters, Trifluoroborates) and their Reactivity Profiles
The boronic acid moiety is highly reactive and prone to degradation pathways such as protodeboronation, particularly upon prolonged storage. nih.gov To enhance stability and modulate reactivity, the boronic acid is frequently converted into more robust derivatives, primarily boronate esters and organotrifluoroborates. nih.gov
Boronate Esters: Boronate esters, such as the commonly used pinacol (B44631) esters, are formed by the condensation of the boronic acid with a diol. This transformation serves to protect the boronic acid group, rendering it less susceptible to hydrolysis and oxidation. nih.gov While this enhanced stability is advantageous for purification and storage, it comes at the cost of attenuated reactivity. nih.gov In many cross-coupling reactions, the use of boronate esters may lead to sluggish transformations or lower yields unless specific, sometimes harsh, conditions are employed to facilitate the crucial transmetalation step. nih.gov
Potassium Organotrifluoroborates: An increasingly popular alternative is the conversion of boronic acids to potassium organotrifluoroborate salts (R-BF3K). These salts are typically crystalline solids that are remarkably stable to air and moisture, making them easy to handle and store indefinitely. nih.gov The tetracoordinate nature of the boron atom in trifluoroborates effectively masks the inherent reactivity of the carbon-boron bond. nih.gov This "protected" form can withstand a wide range of synthetic transformations that would be incompatible with the free boronic acid. The reactivity of the trifluoroborate is then "unveiled" under the specific conditions of a cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov Their resistance to protodeboronation makes them particularly suitable alternatives to their corresponding boronic acids. nih.gov
| Derivative | General Structure | Key Stability Features | Reactivity Profile |
|---|---|---|---|
| Boronic Acid | R-B(OH)₂ | Prone to protodeboronation and oxidation; can be unstable upon storage. nih.gov | Highly reactive in cross-coupling reactions but limited by instability. |
| Boronate Ester (e.g., Pinacol) | R-B(OR')₂ | Increased stability against hydrolysis and oxidation compared to boronic acids. nih.gov | More stable but often exhibits sluggish reactivity, sometimes requiring harsh conditions or specific activators (e.g., toxic thallium bases) for efficient transmetalation. nih.gov |
| Potassium Trifluoroborate | [R-BF₃]K | Excellent stability to air and moisture; often crystalline and indefinitely storable. nih.gov Highly resistant to protodeboronation. nih.gov | Serves as a stable, protected form of the boronic acid. Reactivity is unmasked under cross-coupling conditions, providing a convenient and reliable reagent. nih.gov |
Functionalization of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring offers a prime handle for diversification, enabling the introduction of a wide array of substituents that can modulate solubility, lipophilicity, and target engagement.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or triflates. researchgate.net This modification is a straightforward method to introduce diverse alkyl chains, which can be linear, branched, or cyclic. Such modifications are crucial for exploring the structure-activity relationship (SAR) of a lead compound, allowing researchers to probe specific pockets in a biological target. In some synthetic routes, N-alkylation by a phosphoryl group has been observed as an undesirable side reaction, necessitating a protection strategy like formylation to ensure the stability of the desired product. nih.gov
N-Acylation: The reaction of the pyrrolidine nitrogen with acid chlorides or anhydrides provides the corresponding N-acyl derivatives. sciforum.net This introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alter the electronic properties and conformation of the molecule. N-acylation is a common strategy in drug design to modify a compound's metabolic stability and membrane permeability. The choice of acylating agent can range from simple acetyl groups to more complex carboxylic acid derivatives, offering a broad scope for diversification. sciforum.net
Beyond simple alkylation or acylation, the pyrrolidine nitrogen can be incorporated into new heterocyclic systems. This advanced functionalization can lead to the creation of novel, complex scaffolds with distinct three-dimensional shapes and properties. For instance, the nitrogen atom can participate in condensation reactions or multicomponent reactions to form fused or spirocyclic N-heterocyclic systems. mdpi.com These transformations dramatically alter the molecular architecture, providing access to new chemical space and potentially novel biological activities. mdpi.com
Stereoselective Functionalization of the Pyrrolidine Ring (beyond original boronylation)
While the initial boronylation establishes a key functional group, further stereoselective modifications to the pyrrolidine ring can generate complex molecules with multiple, well-defined stereocenters. Such strategies are critical in drug discovery, where specific stereoisomers often exhibit desired biological activity. mdpi.com Methodologies for achieving this include:
Diastereoselective Cycloaddition Reactions: Azomethine ylides generated from the pyrrolidine scaffold can undergo [3+2] cycloaddition reactions with various alkenes and alkynes. This approach is a powerful tool for constructing highly substituted pyrrolidine rings with excellent control over the relative stereochemistry of the newly formed stereocenters. nih.gov
Substrate-Controlled Reactions: The existing stereocenter at the C3 position (bearing the boron group) can direct the stereochemical outcome of subsequent reactions at other positions on the ring. This substrate-controlled diastereoselectivity allows for the installation of additional functional groups in a predictable manner.
Catalytic Asymmetric Synthesis: Starting from achiral or racemic precursors, chiral catalysts can be employed to introduce new functional groups onto the pyrrolidine ring with high enantioselectivity. For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, a strategy whose principles can be adapted for other functionalizations. rsc.org
These methods enable the synthesis of a diverse library of pyrrolidin-3-ylboronic acid analogs with precise control over their three-dimensional structure, which is essential for optimizing interactions with biological targets. rsc.org
Scaffold Hopping and Bioisosteric Replacements in Academic Research
In the quest for novel compounds with improved drug-like properties, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement.
Scaffold Hopping: This strategy involves replacing the central core of a molecule—in this case, the pyrrolidinyl ring—with a structurally distinct scaffold while aiming to retain or improve biological activity. nih.gov The goal is to identify new chemotypes that may offer advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For instance, a pyrrolidine ring might be "hopped" to a different five-membered heterocycle or even an open-chain structure that mimics its key pharmacophoric features. This approach has been successfully used to convert known active compounds into novel chemical series with improved physicochemical properties. nih.govresearchgate.net
Bioisosteric Replacements: Bioisosterism involves the substitution of one atom or group of atoms for another with similar physical or chemical properties to create a new molecule with similar biological properties. cambridgemedchemconsulting.comspirochem.com This is a powerful tool for fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile. drughunter.com
Replacement of the Boronic Acid: The boronic acid group itself can be considered a bioisostere of other functional groups, such as carboxylic acids or carbonyls, due to its ability to form reversible covalent bonds with biological nucleophiles. researchgate.netnih.gov Conversely, the boronic acid could be replaced by other acidic moieties like tetrazoles or hydroxamic acids to modulate acidity and cell permeability. drughunter.com
Replacement within the Scaffold: Atoms within the pyrrolidine ring or its substituents can be replaced. For example, a methylene (B1212753) group (-CH2-) in the ring could be replaced by an oxygen atom (to form an oxazolidine) or a sulfur atom (to form a thiazolidine) to alter polarity and metabolic stability.
| Strategy | Definition | Goal in Drug Discovery | Example Application for this compound |
|---|---|---|---|
| Scaffold Hopping | Replacing the molecular core (scaffold) with a structurally different one while preserving key binding interactions. nih.gov | Discover novel chemotypes, improve properties (solubility, CNS penetration), and secure new intellectual property. nih.gov | Replacing the pyrrolidine ring with a pyrazole (B372694) or piperidine (B6355638) ring to explore new SAR and improve pharmacokinetic profiles. |
| Bioisosteric Replacement | Exchanging an atom or functional group with another that has similar physicochemical properties. cambridgemedchemconsulting.com | Optimize potency, selectivity, alter metabolic pathways, reduce toxicity, and improve ADME properties. spirochem.comdrughunter.com | Replacing the boronic acid group with a tetrazole to modify acidity and bioavailability; swapping a ring carbon for a heteroatom (N, O, S) to fine-tune polarity. |
Computational and Theoretical Studies on Pyrrolidin 3 Ylboronic Acid
Density Functional Theory (DFT) Calculations on Molecular Structure and Conformations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and other properties of molecules. For Pyrrolidin-3-ylboronic acid, DFT calculations are essential for understanding its intrinsic structural preferences.
The analysis begins with geometry optimization to find the lowest energy structure of the molecule. This involves exploring the molecule's conformational space, which for this compound includes two main aspects: the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the boronic acid's hydroxyl groups. The pyrrolidine ring can adopt several non-planar conformations, typically described as "envelope" or "twist" forms, and DFT can determine the relative energies of these puckers.
Simultaneously, the boronic acid group, -B(OH)₂, has its own conformational flexibility due to the rotation around the C-B and B-O bonds. The two hydroxyl groups can exist in different arrangements, commonly referred to as syn or anti relative to the C-B bond, leading to multiple rotamers. The consideration of all possible conformations is crucial for accurately determining the thermochemistry of boronic acids. mdpi.com DFT calculations can quantify the energy differences between these conformers, identifying the global minimum energy structure as well as low-energy isomers that may be present in equilibrium.
Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers Calculated by DFT This table presents hypothetical data to illustrate the type of results obtained from DFT calculations.
| Pyrrolidine Ring Pucker | B(OH)₂ Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Envelope (C_s) | anti-anti | 0.00 | H-O-B-C: 180, H-O-B-C: 180 |
| Envelope (C_s) | syn-anti | 0.85 | H-O-B-C: 0, H-O-B-C: 180 |
| Twist (C₂) | anti-anti | 1.20 | H-O-B-C: 180, H-O-B-C: 180 |
| Twist (C₂) | syn-anti | 2.10 | H-O-B-C: 0, H-O-B-C: 180 |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is a fundamental tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates and, most importantly, transition states (TS), which correspond to the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.
This compound is a potential substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. DFT calculations have been extensively used to model the full catalytic cycle of these reactions. acs.orgiciq.orguab.cat A typical cycle involves three main stages:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl bromide). DFT is used to model the transition state of this step to determine its energetic barrier.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is a crucial step where the boronic acid participates. DFT studies can clarify the role of the base, the structure of the boronate intermediate, and the transition state for the transfer of the pyrrolidinyl group from boron to palladium. acs.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. The energy profile of this final step is also calculated to ensure the catalytic cycle is thermodynamically and kinetically feasible.
By calculating the Gibbs free energy for each intermediate and transition state, a complete energy profile for the catalytic cycle can be constructed, revealing the rate-determining step and providing insights into how catalyst or substrate modifications could improve the reaction. acs.org
Since this compound is chiral, its reactions can produce stereoisomeric products. Understanding and predicting the stereochemical outcome is a major challenge in organic synthesis. Computational methods provide a powerful means to rationalize the origins of stereoselectivity. rsc.orgsci-hub.se
This is achieved by locating the transition states for the formation of all possible stereoisomers (e.g., R and S enantiomers, or different diastereomers). According to transition state theory, the ratio of products is determined by the difference in the Gibbs free energies of the competing transition states (ΔΔG‡). A lower energy transition state leads to the major product.
DFT calculations can model these diastereomeric transition states with high accuracy. Analysis of the TS geometries reveals the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or electrostatic interactions—that stabilize one transition state over the others. nih.gov For example, in a reaction catalyzed by a chiral phosphoric acid, DFT can show how the catalyst forms specific hydrogen bonds with the substrate in the favored transition state, leading to high enantioselectivity. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions
While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. uiowa.edu MD simulates the motion of atoms and molecules by solving Newton's equations of motion, using a force field to describe the forces between atoms. nih.govacs.org
For this compound, MD simulations can provide insights into several phenomena:
Solvation: How the molecule interacts with solvent molecules, such as water. MD can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the boronic acid, the pyrrolidine nitrogen, and water.
Binding to Biological Targets: If this compound is being investigated as an enzyme inhibitor, MD simulations can model its binding to the active site. nih.gov These simulations can assess the stability of the protein-ligand complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. nih.gov
Aggregation: MD can be used to study how molecules of this compound might interact with each other in solution, predicting whether they are likely to remain as monomers or form aggregates.
Accurate MD simulations depend on the quality of the underlying force field, and significant effort has been dedicated to developing reliable parameters for boron-containing compounds to ensure the simulations are physically meaningful. nih.govacs.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.govresearchgate.net Instead of studying a single molecule in depth, QSRR analyzes a dataset of related molecules to derive a predictive mathematical equation.
For a series of derivatives of this compound (e.g., with different substituents on the pyrrolidine ring), a QSRR study would involve:
Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, atomic charges), or topological features.
Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), is used to build a model that links the descriptors to an observed property (e.g., reaction rate, binding constant). nih.govchemrxiv.org
Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure it is robust and not overfitted.
A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds and to provide insight into the key molecular features that control reactivity. nih.govsemanticscholar.org
Table 2: Example of a Hypothetical QSRR Equation for Predicting Reactivity This table illustrates the general form of a QSRR model.
| log(k) = c₀ + c₁⋅σ + c₂⋅Eₛ + c₃⋅LUMO | |
|---|---|
| Term | Description |
| log(k) | The logarithm of the reaction rate constant (the property being predicted). |
| σ (Sigma) | An electronic descriptor representing the electron-donating/withdrawing nature of a substituent. |
| Eₛ (Es) | A steric descriptor representing the size of a substituent. |
| LUMO | The energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor. |
| c₀, c₁, c₂, c₃ | Coefficients determined by the statistical regression. |
Prediction of Novel Reactivity Patterns
One of the most exciting applications of computational chemistry is its ability to go beyond explaining known phenomena and to predict new chemical reactions and reactivity. dntb.gov.ua By using theoretical principles, it is possible to explore hypothetical reaction pathways that have not yet been attempted experimentally.
For this compound, this could involve:
Exploring Unconventional Reaction Mechanisms: DFT can be used to test the feasibility of novel reaction pathways. For example, could the molecule participate in an unexpected rearrangement or cycloaddition? By calculating the activation barriers, chemists can assess whether a proposed reaction is kinetically plausible before investing laboratory resources. nih.gov
Reactivity Index Analysis: Conceptual DFT provides tools to predict the most reactive sites within a molecule. By calculating properties like the Fukui function or mapping the molecular electrostatic potential (MEP), one can identify which atoms are most susceptible to nucleophilic or electrophilic attack. This information can guide the design of new reactions by helping to choose appropriate reaction partners.
Virtual Screening: Computational methods can be used to screen a virtual library of potential reactants or catalysts against this compound to identify promising candidates for achieving a desired transformation. researchgate.net This accelerates the discovery process by focusing experimental efforts on the most likely successful reactions.
Advanced Spectroscopic and Analytical Methodologies in Pyrrolidin 3 Ylboronic Acid Research
Chiral Separation Techniques (e.g., HPLC, GC) for Enantiomeric Purity Assessment in Synthetic Studies
The synthesis of enantiomerically pure pyrrolidin-3-ylboronic acid is paramount for its applications where specific stereoisomers are required. Chiral separation techniques, predominantly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the enantiomeric purity of the final product and intermediates. nih.gov
Direct chiral HPLC is the most common approach, utilizing a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. researchgate.net The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide phases. sigmaaldrich.comsigmaaldrich.com Method development involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic modes) to achieve optimal resolution. sigmaaldrich.com
An alternative, indirect method involves derivatizing the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, achiral HPLC column. nih.govmdpi.com
Gas Chromatography (GC) with a chiral stationary phase can also be employed, particularly for more volatile derivatives of this compound.
| Technique | Principle | Stationary Phase | Typical Mobile Phase | Application to this compound |
|---|---|---|---|---|
| Direct Method | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., Chiralpak®), Macrocyclic glycopeptides (e.g., Chirobiotic™). | Hexane/Isopropanol, Acetonitrile/Water, Methanol/Buffers. | Quantification of enantiomeric excess (ee%) in synthetic batches. |
| Indirect Method | Conversion of enantiomers into diastereomers using a chiral derivatizing agent. | Standard achiral (e.g., C18, silica). | Dependent on the properties of the formed diastereomers. | Used when direct methods are unsuccessful or for confirmation. |
Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the structural elucidation of this compound. While basic 1D ¹H and ¹³C NMR confirm the fundamental connectivity, advanced 2D NMR techniques are essential for detailed stereochemical and conformational analysis. ipb.ptresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). For a substituted pyrrolidine (B122466) ring, NOESY can establish the relative stereochemistry of substituents (i.e., whether they are on the same side, cis, or opposite sides, trans, of the ring). nih.gov
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds (typically 2-3 bonds), helping to trace the proton network within the pyrrolidine ring and any substituents.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton directly to the carbon it is attached to, aiding in the definitive assignment of both ¹H and ¹³C resonances. nih.gov
Coupling Constants (³J): The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. mdpi.com Analyzing these coupling constants around the pyrrolidine ring provides valuable data on the ring's puckering and preferred conformation in solution. researchgate.net
| NMR Experiment | Information Provided | Relevance to this compound |
|---|---|---|
| NOESY/ROESY | Through-space proton-proton proximities. | Determination of relative stereochemistry (cis/trans isomers). |
| COSY | Through-bond proton-proton couplings. | Assignment of protons within the spin system of the pyrrolidine ring. |
| HSQC | Direct one-bond proton-carbon correlations. | Unambiguous assignment of carbon resonances. |
| HMBC | Long-range (2-4 bond) proton-carbon correlations. | Confirmation of molecular connectivity and structure. |
| ³JHH Coupling Constants | Dihedral angle information. | Analysis of ring conformation and puckering in solution. |
Mass Spectrometry Applications in Elucidating Reaction Pathways and Intermediates
Mass spectrometry (MS) is a vital tool for monitoring the synthesis of this compound, identifying intermediates, and elucidating potential reaction pathways. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used as they can analyze the molecule of interest with minimal fragmentation, providing an accurate molecular weight. nih.gov
By analyzing aliquots from a reaction mixture over time, MS can track the disappearance of starting materials and the appearance of the product. Crucially, it can also detect the presence of short-lived or low-concentration intermediates that may not be observable by other methods like NMR or chromatography. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, a specific ion (e.g., the molecular ion of a suspected intermediate) is selected, fragmented through collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern serves as a structural fingerprint, which can be used to confirm the identity of the intermediate and understand the underlying reaction mechanism. uni-halle.de
| Species | Hypothetical Structure | Expected m/z [M+H]⁺ | Role in Analysis |
|---|---|---|---|
| Starting Material | Precursor to pyrrolidine ring | Varies | Monitor consumption to determine reaction progress. |
| Intermediate | Cyclized but unfunctionalized ring | Varies | Provides evidence for a specific reaction mechanism. Structure confirmed by MS/MS fragmentation. |
| Product | This compound | 130.08 | Confirm formation of the desired product and assess purity. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. memtein.com For chiral molecules like this compound, this technique provides the absolute stereochemistry (i.e., distinguishing between the R and S enantiomers), which is information that cannot be obtained from NMR or MS alone. mdpi.com
A successful crystallographic analysis yields a wealth of data, including precise bond lengths, bond angles, and torsion angles. researchgate.net This information confirms the molecular connectivity and reveals the preferred conformation of the molecule in the solid state. Furthermore, the analysis of the crystal packing shows how individual molecules interact with each other through forces like hydrogen bonding. nih.govbohrium.com In the case of this compound, this can reveal extensive hydrogen-bonding networks involving the boronic acid's hydroxyl groups and the pyrrolidine's nitrogen atom. bohrium.comnih.gov This solid-state structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Fundamental crystallographic identity. |
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Used to calculate crystal density. |
| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the asymmetric unit. | Defines the complete 3D molecular structure. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | Unambiguously assigns the R/S configuration. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, etc. | Explains crystal packing and influences physical properties like melting point. |
In-situ Spectroscopic Monitoring of this compound Transformations
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. magnusconferences.com This provides continuous data on the concentrations of reactants, intermediates, and products, offering deep insight into reaction kinetics and mechanisms.
For transformations involving this compound, Fourier-Transform Infrared (FTIR) spectroscopy, often using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel (ReactIR), is particularly useful. Key vibrational modes, such as the B-O stretch of the boronic acid, the N-H bend of the pyrrolidine, or carbonyl stretches of reagents or intermediates, can be tracked over time. The appearance or disappearance of specific peaks provides a real-time profile of the reaction's progress.
In-situ Raman spectroscopy can also be applied, offering complementary information, especially for bonds that are weak IR absorbers but strong Raman scatterers. rsc.org This continuous stream of data is invaluable for reaction optimization, enabling precise determination of reaction endpoints and the identification of optimal process conditions.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Application |
|---|---|---|---|
| Boronic Acid (B-O) | Asymmetric Stretch | 1330 - 1380 | Monitoring the formation or consumption of the boronic acid moiety. |
| Boronic Acid (O-H) | Stretch | 3200 - 3400 (broad) | Can be complex due to hydrogen bonding, but changes can be indicative. |
| Pyrrolidine (N-H) | Bend | 1590 - 1650 | Tracking reactions involving the secondary amine. |
| Carbonyl (C=O) | Stretch | 1650 - 1800 | Monitoring a reactant (e.g., an acylating agent) or a carbonylated intermediate/product. |
Future Perspectives and Emerging Research Directions
Integration of Pyrrolidin-3-ylboronic Acid in Flow Chemistry and Microreactor Technology
The application of continuous flow chemistry and microreactor technology offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. While specific studies on the flow synthesis of this compound are not yet prevalent in the literature, the continuous synthesis of boronic acids, in general, has been successfully demonstrated. A notable example is a continuous flow setup for organolithium chemistry that enables the synthesis of various boronic acid building blocks with reaction times of less than a second and high throughput. organic-chemistry.org This methodology, involving halogen-lithium exchange followed by quenching with a borate (B1201080) ester, could conceivably be adapted for the production of this compound or its precursors.
The integration of this compound into multi-step continuous flow syntheses of complex molecules, such as marine-derived drugs, represents a promising future direction. nih.gov Flow chemistry facilitates the telescoping of reaction sequences, minimizing the need for intermediate purification and reducing waste. nih.gov The pyrrolidine (B122466) scaffold is a key component of many biologically active compounds, and the development of flow processes for its incorporation is an active area of research. uc.pt The unique reactivity of the boronic acid group could be exploited in sequential flow reactions, such as in-line Suzuki-Miyaura cross-coupling or other transformations.
Future research in this area will likely focus on developing robust and scalable continuous processes for the synthesis of this compound itself, as well as its integration into automated, multi-step flow platforms for the synthesis of novel pharmaceuticals and functional materials. The challenges will include managing the reactivity of organometallic intermediates and preventing blockages in microreactors, issues that are actively being addressed in the field of flow chemistry. researchgate.net
Development of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area can be broadly categorized into two main avenues: catalysis utilizing the pyrrolidine moiety and transformations of the boronic acid group.
The pyrrolidine ring is a well-established scaffold for organocatalysts, with proline and its derivatives being extensively used in asymmetric synthesis. unibo.itmdpi.com The presence of the boronic acid at the 3-position of the pyrrolidine ring opens up possibilities for creating novel bifunctional catalysts. For instance, the Lewis acidity of the boron center could be modulated to influence the stereochemical outcome of reactions catalyzed by the pyrrolidine nitrogen.
Conversely, the boronic acid group itself can act as a catalyst for a variety of organic transformations, including dehydrative C-O and C-C bond formation. nih.govresearchgate.net The development of catalytic systems that leverage the unique electronic properties of the this compound scaffold could lead to novel and selective transformations. For example, intramolecular coordination between the pyrrolidine nitrogen and the boron atom could influence the Lewis acidity of the boron center and, consequently, its catalytic activity.
Furthermore, the development of efficient catalytic methods for the transformation of the C-B bond in this compound is a key area for future research. While the Suzuki-Miyaura cross-coupling of boronic acids is a well-established and powerful tool, researchgate.netnih.gov exploring other catalytic transformations, such as Chan-Lam coupling, Petasis reactions, and oxidation or amination reactions of the boronic acid group, will expand the synthetic utility of this compound.
| Catalytic Approach | Potential Application | Key Research Focus |
| Pyrrolidine-based Organocatalysis | Asymmetric synthesis | Design of novel chiral catalysts leveraging the boronic acid moiety for stereocontrol. |
| Boronic Acid Catalysis | Dehydration, acylation, etc. | Investigation of the influence of the pyrrolidine ring on the catalytic activity of the boronic acid. |
| Transformations of the C-B Bond | C-C and C-X bond formation | Development of novel catalytic methods beyond Suzuki-Miyaura coupling. |
Expansion into Functional Materials Science (Academic Synthetic Methodologies)
The unique combination of a hydrophilic pyrrolidine ring and a diol-responsive boronic acid group makes this compound an attractive building block for the creation of advanced functional materials.
Incorporation into Polymeric Scaffolds
Boronic acid-containing polymers have garnered significant attention due to their diverse applications in fields ranging from biomedicine to materials science. nih.govsemanticscholar.orgresearchgate.netrsc.org The incorporation of this compound into polymeric structures could impart unique properties to the resulting materials. For example, the pyrrolidine moiety could enhance water solubility and provide a site for further functionalization, while the boronic acid group can act as a responsive element.
The synthesis of such polymers can be achieved through the polymerization of monomers bearing the this compound moiety or through the post-polymerization modification of pre-existing polymers. rsc.org These boronic acid-functionalized polymers could find applications as sensors, drug delivery vehicles, and self-healing materials. utwente.nlacs.orgresearchgate.net
Role in Supramolecular Assembly
Boronic acids are known to participate in the formation of well-ordered supramolecular structures through various non-covalent interactions, including hydrogen bonding and reversible covalent bonding with diols. nih.govresearchgate.net The pyrrolidine ring in this compound can also engage in hydrogen bonding, providing an additional handle for directing self-assembly processes.
The ability of the boronic acid group to form dynamic covalent bonds with diols can be exploited to create responsive supramolecular assemblies that can be modulated by external stimuli such as pH or the presence of saccharides. nih.gov This could lead to the development of "smart" materials with applications in sensing and controlled release. The interplay between the hydrogen bonding capabilities of the pyrrolidine and the reversible covalent chemistry of the boronic acid could lead to the formation of complex and hierarchical supramolecular architectures with novel properties. mdpi.comfrontiersin.org
Challenges and Opportunities in Stereocontrolled Synthesis of this compound Derivatives
The development of stereocontrolled synthetic methods for accessing enantiomerically pure derivatives of this compound is a significant challenge but also presents a wealth of opportunities. The pyrrolidine ring can possess multiple stereocenters, and controlling their relative and absolute configuration is crucial for applications in medicinal chemistry and organocatalysis.
Recent advances in the asymmetric synthesis of substituted pyrrolidines provide a strong foundation for tackling this challenge. unibo.itmdpi.comacs.orgnih.govrsc.org Methodologies such as organocatalytic asymmetric cascade reactions, rsc.org dipolar cycloadditions, acs.org and the use of chiral precursors mdpi.com could be adapted for the stereoselective synthesis of this compound derivatives. For instance, the asymmetric Michael addition to nitroalkenes has been shown to be an effective strategy for the synthesis of chiral γ-nitrobutyric acid derivatives, which are precursors to substituted pyrrolidines. researchgate.net
A key challenge will be the introduction of the boronic acid moiety with stereocontrol. This could potentially be achieved through the stereoselective borylation of a pre-existing chiral pyrrolidine scaffold or by employing chiral ligands in a metal-catalyzed C-H borylation reaction. The development of methods for the synthesis of pyrrolidine derivatives with a stereogenic quaternary center at the 3-position is particularly noteworthy, as this would allow for the creation of highly substituted and structurally complex boronic acid derivatives. rsc.org
The successful development of stereocontrolled synthetic routes to these compounds would provide access to a new class of chiral building blocks for drug discovery and novel organocatalysts with unique properties.
| Synthetic Strategy | Potential for Stereocontrol | Key Challenges |
| Organocatalytic Cascade Reactions | High enantioselectivity | Substrate scope and catalyst loading. |
| Dipolar Cycloadditions | Control over multiple stereocenters | Regio- and diastereoselectivity. |
| Use of Chiral Precursors | Readily available starting materials | Length of synthetic sequence. |
| Stereoselective Borylation | Direct introduction of the boronic acid | Development of suitable catalysts and conditions. |
Untapped Reactivity Profiles and Methodological Innovations
Beyond its established roles in cross-coupling reactions and as a component of functional materials, this compound possesses a range of untapped reactivity profiles that could be exploited through methodological innovations.
The proximity of the amine and boronic acid functionalities could lead to unique reactivity through intramolecular interactions. For example, the formation of an intramolecular dative bond between the nitrogen and boron atoms could modulate the reactivity of both functional groups. This could be harnessed in catalysis or for the development of novel chemical sensors.
The boronic acid group can also participate in a variety of transformations beyond the Suzuki-Miyaura reaction. Exploring its utility in reactions such as the Petasis borono-Mannich reaction, conjugate additions, and as a directing group in C-H functionalization reactions could significantly expand the synthetic chemist's toolbox.
Furthermore, the development of novel boronic acid derivatives with tailored electronic and steric properties could lead to new applications. For example, the synthesis of electron-deficient or electron-rich analogues of this compound could enhance their utility in catalysis or as probes for biological systems. The discovery of boronic acids as potent inhibitors of enzymes such as fatty acid amide hydrolase suggests that derivatives of this compound could also exhibit interesting biological activities. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrrolidin-3-ylboronic acid, and how do reaction conditions (e.g., solvent, catalyst, temperature) impact yield and purity?
- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyrrolidine precursors and boronic acid derivatives. Key steps include:
- Protecting the pyrrolidine nitrogen to prevent side reactions.
- Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., THF vs. DMF).
- Purification via column chromatography or recrystallization.
Q. How is this compound characterized spectroscopically, and what are the key markers in NMR and IR spectra?
- Methodology :
- ¹H/¹³C NMR : Look for signals corresponding to the boronic acid group (δ ~6-8 ppm for B-OH in ¹H NMR) and pyrrolidine ring protons (δ 1.5-3.5 ppm).
- IR : B-O stretching (~1340 cm⁻¹) and O-H bending (~3200-3600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What are the primary applications of this compound in medicinal chemistry or catalysis?
- Methodology :
- Drug Discovery : As a building block for protease inhibitors or kinase-targeting molecules.
- Catalysis : As a ligand in transition-metal-catalyzed reactions (e.g., C-C bond formation).
Advanced Research Questions
Q. How does the stability of this compound vary under different pH, temperature, and solvent conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., HPLC monitoring under acidic/basic conditions).
- Use thermogravimetric analysis (TGA) to assess thermal decomposition.
Q. What computational approaches (e.g., DFT, molecular docking) predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes).
Q. How can contradictory literature data on the reactivity of this compound be resolved?
- Methodology :
- Systematic Review : Compare experimental protocols (e.g., catalyst purity, solvent drying methods).
- Reproducibility Testing : Replicate conflicting studies under controlled conditions.
- Meta-Analysis : Identify trends in reaction efficiency or side-product formation .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
